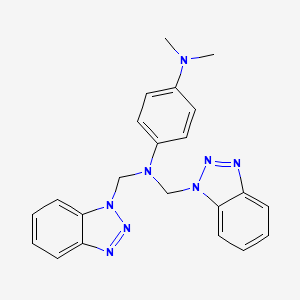

N1,N1-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)-N4,N4-dimethylbenzene-1,4-diamine

Description

N1,N1-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)-N4,N4-dimethylbenzene-1,4-diamine is a benzene-1,4-diamine derivative featuring dual benzotriazole moieties at the N1 positions and dimethylamine groups at the N4 positions.

Properties

IUPAC Name |

4-N,4-N-bis(benzotriazol-1-ylmethyl)-1-N,1-N-dimethylbenzene-1,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N8/c1-27(2)17-11-13-18(14-12-17)28(15-29-21-9-5-3-7-19(21)23-25-29)16-30-22-10-6-4-8-20(22)24-26-30/h3-14H,15-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNGGXSXWNKFTLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N(CN2C3=CC=CC=C3N=N2)CN4C5=CC=CC=C5N=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1,N1-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)-N4,N4-dimethylbenzene-1,4-diamine, commonly referred to as BDB , is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of BDB, summarizing its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

BDB has the following chemical structure:

- Molecular Formula : C22H22N8

- Molecular Weight : 398.474 g/mol

- CAS Number : 127395-27-1

The compound features a benzotriazole moiety which is known for its broad spectrum of biological activities, including antimicrobial and antiviral properties.

Antimicrobial Activity

BDB exhibits notable antimicrobial properties. Studies have shown that benzotriazole derivatives can inhibit the growth of various bacterial strains. For instance, compounds derived from benzotriazole have demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antiviral Activity

Research indicates that BDB may possess antiviral properties, particularly against viruses in the Flaviviridae family, such as Hepatitis C virus (HCV). N-alkyl derivatives of benzotriazole have shown promising helicase inhibitory activity against HCV, suggesting potential therapeutic applications for BDB in treating viral infections .

Antiparasitic Activity

BDB has also been explored for its antiparasitic effects. For example, compounds with similar structures have been evaluated for their effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease. These studies reveal that benzotriazole derivatives can exhibit dose-dependent growth inhibition of epimastigote forms of the parasite .

Cytotoxicity Studies

In vitro cytotoxicity assessments have demonstrated that BDB derivatives exhibit lower cytotoxicity compared to their parent compounds when tested on mammalian cell lines such as Vero and HeLa cells. This reduction in cytotoxicity while maintaining biological activity is crucial for developing safer therapeutic agents .

Study 1: Antibacterial Efficacy

A study conducted by Jamkhandi et al. synthesized various benzotriazole derivatives and evaluated their antibacterial efficacy. The results indicated that certain derivatives displayed significant zones of inhibition against Bacillus subtilis and Pseudomonas fluorescens, suggesting that modifications to the benzotriazole structure can enhance antibacterial potency .

Study 2: Antiviral Action Against HCV

In another study focusing on antiviral activity, researchers synthesized N-alkyl derivatives of tetrabromo-benzotriazole and assessed their inhibitory effects on HCV helicase. The most active derivatives showed IC50 values around 6.5 µM when DNA was used as a substrate, indicating a strong potential for further development as antiviral agents .

Study 3: Antiparasitic Activity Against Trypanosoma cruzi

A series of benzotriazole derivatives were tested for their antiparasitic activity against Trypanosoma cruzi. One particular derivative exhibited a 95% reduction in trypomastigote forms at 50 µg/mL concentration after 72 hours, demonstrating significant potential for treating Chagas disease .

Summary Table of Biological Activities

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The benzene-1,4-diamine scaffold is highly versatile, with modifications at N1 and N4 positions significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Group Comparisons

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : The benzotriazole and acridine derivatives (rows 1–2) exhibit strong electron-withdrawing effects, enhancing stability under oxidative conditions. In contrast, tetramethylamine derivatives (row 5) are electron-rich, favoring solubility in polar solvents .

- Biological Activity: Pyrazole-fluorophenyl (SI78) and quinoline-iodo-nitro (12h) derivatives show enhanced bioactivity (e.g., anti-cholinesterase, anti-prion) due to halogen and nitro groups, which improve membrane permeability .

- Synthetic Yields: Steric hindrance from bulky substituents (e.g., diphenylamino groups in ) reduces yields (e.g., 54% for ortho-halo-substituted dimethylamines ), whereas simpler dimethylation reactions achieve up to 70% yields .

Physicochemical Properties

Table 2: Spectral and Analytical Data

Key Observations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.